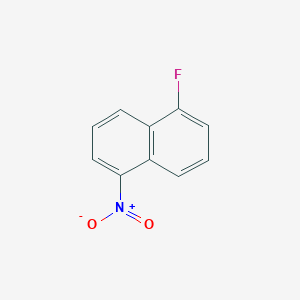
1-Fluoro-5-nitronaphthalene
Descripción general
Descripción
1-Fluoro-5-nitronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom and a nitro group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluoro-5-nitronaphthalene can be synthesized through a modified Schiemann reaction. This involves the diazotization of the corresponding nitroamine fluoborate salts in tetrahydrofuran, followed by the decomposition of the diazonium fluoborate salts . The reaction typically yields 1-fluoro-2-nitronaphthalene and 2-fluoro-1-nitro-naphthalene in 10-15% yields .
Industrial Production Methods: The industrial production of this compound is not extensively documented. the general approach involves the use of diazotization and subsequent fluorination reactions, which are common in the synthesis of fluorinated aromatic compounds.
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-5-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Nitration: Nitric oxide, acetic anhydride, and a solid superacid catalyst such as sulfated zirconia.
Reduction: Hydrogen gas and a suitable catalyst, such as palladium on carbon.
Major Products:
Nitration: 1,5-Dinitronaphthalene.
Reduction: 1-Fluoro-5-aminonaphthalene.
Aplicaciones Científicas De Investigación
1-Fluoro-5-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fluorinated aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Fluorinated naphthalene derivatives are explored for their potential use in pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Fluoro-5-nitronaphthalene primarily involves its chemical reactivity. The nitro group is highly reactive and can undergo reduction to form an amino group, which can further participate in various chemical reactions. The fluorine atom enhances the compound’s stability and reactivity by influencing the electronic properties of the naphthalene ring .
Comparación Con Compuestos Similares
- 1-Fluoro-2-nitronaphthalene
- 2-Fluoro-1-nitro-naphthalene
- 1-Nitronaphthalene
Comparison: 1-Fluoro-5-nitronaphthalene is unique due to the specific positioning of the fluorine and nitro groups on the naphthalene ringCompared to 1-nitronaphthalene, the presence of the fluorine atom in this compound enhances its stability and reactivity, making it a valuable compound in synthetic organic chemistry .
Propiedades
IUPAC Name |
1-fluoro-5-nitronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIRKPWIJBXLEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617451 | |
| Record name | 1-Fluoro-5-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13720-44-0 | |
| Record name | 1-Fluoro-5-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

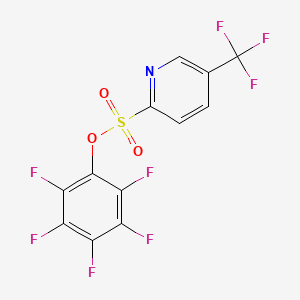
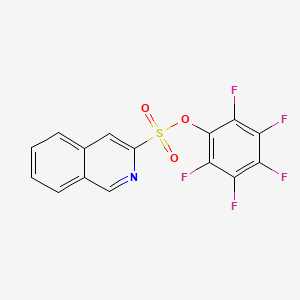
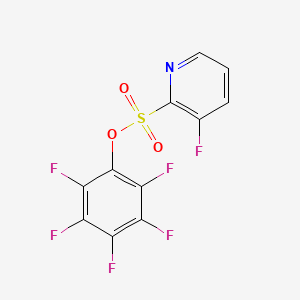
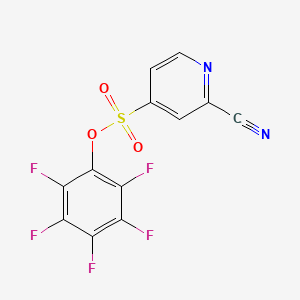
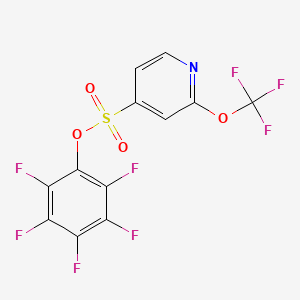
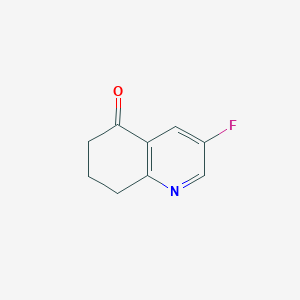


![sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B8232799.png)
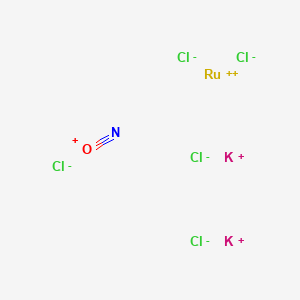
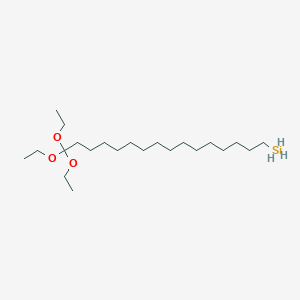
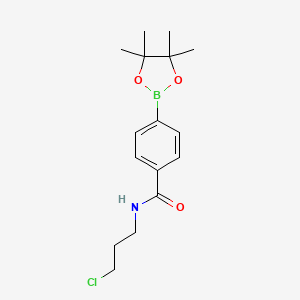
![(S)-2-Phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B8232825.png)
